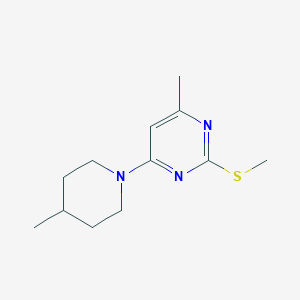![molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6](/img/structure/B6437258.png)
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, also known as DMTMA, is a small molecule that is used in many scientific applications. It has been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. DMTMA has been used in the synthesis of various compounds, and has been found to have a wide range of effects on biological systems.
Applications De Recherche Scientifique
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research. It has been used to synthesize various compounds, including drugs and other pharmaceuticals. It has also been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. In addition, this compound has been used in the study of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is not fully understood. However, it is thought to interact with proteins and enzymes, as well as modulate the activity of various biochemical pathways. It is believed that this compound binds to certain proteins and enzymes, which then leads to the modulation of the activity of the biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including humans. It has been found to have various effects on the body, including the modulation of various metabolic pathways. It has also been found to have anti-inflammatory and antioxidant effects. In addition, this compound has been found to have a protective effect against oxidative stress, as well as a potential role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine in lab experiments has both advantages and limitations. One of the main advantages is its low cost, as it is relatively inexpensive to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its low solubility, which can make it difficult to use in experiments.
Orientations Futures
The potential future directions for N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various diseases. Additionally, it could be studied further for its potential to modulate the activity of various biochemical pathways. Furthermore, it could be used in the development of new synthetic compounds, as well as in the study of various metabolic pathways. Finally, it could be used to study the effects of oxidative stress on the body, as well as its potential role in gene expression.
Méthodes De Synthèse
The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves a number of steps and reactions. The first step is the formation of an amine group, which is formed by the reaction of an aldehyde and an amine. The aldehyde is then reacted with a sulfide, followed by a reaction with an oxime to form the desired product. The final step is the reaction with a pyrimidine to form the cyclic structure of this compound.
Propriétés
IUPAC Name |
N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKPDRQBPTUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437243.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437249.png)
![2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide](/img/structure/B6437259.png)
![4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6437264.png)
![2-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6437272.png)
![4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437279.png)
![N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6437282.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6437284.png)
![4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6437286.png)
![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6437290.png)